molecular formula C14H13Br B13943155 1-(2-Bromophenyl)-2-phenylethane

1-(2-Bromophenyl)-2-phenylethane

Cat. No.: B13943155
M. Wt: 261.16 g/mol
InChI Key: BYHXJDDDSHSQKQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-phenylethane is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to another phenyl ring via an ethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-2-phenylethane typically involves the bromination of 2-phenylethane. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-2-phenylethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-phenylethane.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 2-bromoacetophenone or 2-bromobenzoic acid.

    Reduction: Formation of 2-phenylethane.

    Substitution: Formation of compounds like 2-methoxyphenylethane or 2-cyanophenylethane.

Scientific Research Applications

1-(2-Bromophenyl)-2-phenylethane has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and interactions involving brominated aromatic compounds.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-phenylethane involves its interaction with molecular targets through its bromine atom and aromatic rings. The bromine atom can participate in halogen bonding, while the phenyl rings can engage in π-π interactions with other aromatic systems. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2-phenylethane
  • 1-(2-Chlorophenyl)-2-phenylethane
  • 1-(2-Bromophenyl)-2-methylpropane

Comparison: 1-(2-Bromophenyl)-2-phenylethane is unique due to the specific positioning of the bromine atom, which affects its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

1-bromo-2-(2-phenylethyl)benzene

InChI

InChI=1S/C14H13Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

BYHXJDDDSHSQKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2Br

Origin of Product

United States

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